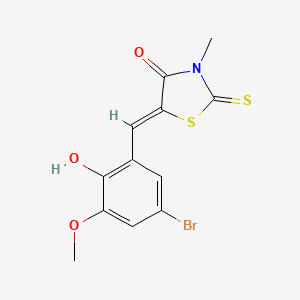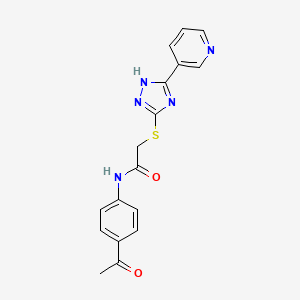![molecular formula C25H20N8O B10874456 4-methyl-2,6-bis{(E)-[2-(phthalazin-1-yl)hydrazinylidene]methyl}phenol](/img/structure/B10874456.png)
4-methyl-2,6-bis{(E)-[2-(phthalazin-1-yl)hydrazinylidene]methyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-5-methylisophthalaldehyde 1,3-di(1-phthalazinyl)dihydrazone is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-5-methylisophthalaldehyde 1,3-di(1-phthalazinyl)dihydrazone typically involves the following steps:
Preparation of 2-hydroxy-5-methylisophthalaldehyde: This intermediate can be synthesized by heating p-cresol with hexamethylenetetramine in the presence of acetic acid.
Formation of 1,3-di(1-phthalazinyl)dihydrazone: The intermediate 2-hydroxy-5-methylisophthalaldehyde is then reacted with phthalazine in the presence of a suitable catalyst under controlled conditions to form the final compound.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-5-methylisophthalaldehyde 1,3-di(1-phthalazinyl)dihydrazone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The methyl and phthalazinyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-5-methylisophthalaldehyde 1,3-di(1-phthalazinyl)dihydrazone has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It may be used in the development of new materials and as an intermediate in the synthesis of complex molecules.
Wirkmechanismus
The mechanism of action of 2-hydroxy-5-methylisophthalaldehyde 1,3-di(1-phthalazinyl)dihydrazone involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and phthalazinyl groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-5-methylisophthalaldehyde: Shares the hydroxy and methyl groups but lacks the phthalazinyl groups.
1,3-Di(1-phthalazinyl)dihydrazone: Contains the phthalazinyl groups but lacks the hydroxy and methyl groups.
Uniqueness
2-Hydroxy-5-methylisophthalaldehyde 1,3-di(1-phthalazinyl)dihydrazone is unique due to the combination of hydroxy, methyl, and phthalazinyl groups, which confer distinct chemical reactivity and potential applications. This combination is not commonly found in other compounds, making it a valuable subject of study in various fields.
Eigenschaften
Molekularformel |
C25H20N8O |
|---|---|
Molekulargewicht |
448.5 g/mol |
IUPAC-Name |
4-methyl-2,6-bis[(E)-(phthalazin-1-ylhydrazinylidene)methyl]phenol |
InChI |
InChI=1S/C25H20N8O/c1-16-10-19(14-28-32-24-21-8-4-2-6-17(21)12-26-30-24)23(34)20(11-16)15-29-33-25-22-9-5-3-7-18(22)13-27-31-25/h2-15,34H,1H3,(H,30,32)(H,31,33)/b28-14+,29-15+ |
InChI-Schlüssel |
JDTIYXZCXUSLJE-RABJZLPGSA-N |
Isomerische SMILES |
CC1=CC(=C(C(=C1)/C=N/NC2=NN=CC3=CC=CC=C32)O)/C=N/NC4=NN=CC5=CC=CC=C54 |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C=NNC2=NN=CC3=CC=CC=C32)O)C=NNC4=NN=CC5=CC=CC=C54 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5Z)-5-[4-(heptyloxy)benzylidene]-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4(5H)-one](/img/structure/B10874381.png)

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-{[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide](/img/structure/B10874394.png)

![2-{2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10874400.png)
![N'-[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide](/img/structure/B10874402.png)
![N-(2-ethoxyphenyl)-2-[11-(2-furyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide](/img/structure/B10874409.png)
![ethyl 4-[(7,8-dimethoxy-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]benzoate](/img/structure/B10874412.png)
![N-ethyl-4-[2-({(1Z)-1-[3-methyl-1-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)ethyl]piperazine-1-carbothioamide](/img/structure/B10874419.png)

![4-{4-[(1,3-benzodioxol-5-ylcarbonyl)amino]-1H-pyrazol-1-yl}butanoic acid](/img/structure/B10874440.png)

![Methyl 3-[(4'-carbamoyl-1,4'-bipiperidin-1'-yl)sulfonyl]-5-chlorothiophene-2-carboxylate](/img/structure/B10874447.png)
![2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-3-(3,5-dimethylphenyl)quinazolin-4(3H)-one](/img/structure/B10874454.png)
